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Cat. No.: B1677211

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary vaginal delivery systems for the novel
non-nucleoside reverse transcriptase inhibitor (NNRTI), Miv-150, for the prevention of HIV
transmission: a carrageenan-based gel (PC-1005) and an intravaginal ring (IVR). We will
examine the performance of these platforms, presenting key experimental data on formulation,
pharmacokinetics, and efficacy. This objective analysis is intended to inform researchers on the
relative advantages and characteristics of each delivery system.

Executive Summary

The Miv-150 vaginal gel and intravaginal ring represent two distinct strategies for delivering this
potent antiretroviral for HIV prevention. The gel is a short-acting formulation intended for on-
demand, coitally-dependent use, while the IVR is a long-acting system designed for sustained,
controlled release over an extended period, offering user-independent protection.

Preclinical and clinical data demonstrate that both systems can deliver Miv-150 locally with low
systemic absorption. The gel formulation, co-formulated with zinc acetate and carrageenan
(PC-1005), has been shown to be well-tolerated in humans and provides high local
concentrations of Miv-150 that are active against HIV.[1][2][3] The IVR has demonstrated
significant protection against SHIV-RT infection in macaques, highlighting its potential for long-
term prevention.[4][5] The choice between these delivery systems involves a trade-off between
a user-controlled, on-demand application and a long-acting, "forgettable™ method of protection.
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Data Presentation: Quantitative Comparison

The following tables summarize key quantitative data from preclinical and clinical studies of
Miv-150 vaginal gel and IVRs.

Table 1: Miv-150 Gel (PC-1005) Pharmacokinetics in Humans (Phase 1 Trial)[1][2][3]

Parameter Day 1 Day 8 Day 14
Plasma MIV-150

0.23+0.12 0.12 £ 0.05 0.10£0.04
Cmax (ng/mL)
Plasma MIV-150

1.62+0.79 0.78 +£0.35 0.69 +0.29

AUCO0-12h (ng-h/mL)

CVL MIV-150 Conc. at
4h post-dose (ng/mL)

1.1x10M £1.2x
1015

CVL MIV-150 Conc. at
24h post-dose

22x10"3+4.1x

1073
(ng/mL)
Vaginal Tissue MIV-
150 Conc. at 4h post- 0.29£0.29

dose (ng/mg)

CVL: Cervicovaginal Lavage

Table 2: Miv-150 Intravaginal Ring Pharmacokinetics and Efficacy in Macaques[4]

In Vitro Daily Vaginal Tissue Efficacy (%
IVR Type MIV-150 Load Release (p MIV-150 at Day Protection vs.
gl/day ) 14 (ng/mg) SHIV-RT)
Silicone 50 mg 33-111 0.038 £ 0.009 Partial Protection
) Significant
EVA-40 100 mg ~100 (estimated)  0.616 £ 0.221 ]
Protection
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EVA: Ethylene vinyl acetate

Table 3: Preclinical Efficacy of Miv-150 Gel in Macaques|[6]

Challenge Gel Formulation

Application Time
Before Challenge

Infection Rate
(Infected/Total)

500 uM MIV-150 in

Vaginal SHIV-RT 4 hours 1/7 (14%)
Carrageenan
50 pM MIV-150 in

Vaginal SHIV-RT Carrageenan (daily for 8 hours 217 (28%)
2 weeks)

50 pM MIV-150 in

Carrageenan

Rectal SHIV-RT

30 min or 4 hours

0/4 (100% protection)

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Miv-150 Quantification in Human Plasma, CVL, and

Tissue (Gel Study)

Objective: To determine the concentration of Miv-150 in various biological matrices following

vaginal administration of PC-1005 gel.

Methodology:

o Sample Collection: Plasma, cervicovaginal lavage (CVL), and vaginal tissue biopsies were

collected at specified time points before and after gel application.[3]

e Sample Preparation:

o

[¢]

[¢]

Tissue samples were homogenized.

Plasma samples were processed to precipitate proteins.

CVL samples were clarified by centrifugation.
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e Analysis: Miv-150 concentrations were determined using a validated liquid chromatography-
tandem mass spectrometry (LC-MS/MS) method.[2][3]

In Vitro Miv-150 Release from Intravaginal Rings

Objective: To measure the rate of Miv-150 release from silicone and EVA IVRs in a laboratory
setting.

Methodology:
e Apparatus: An incubator shaker is typically used.[7]

» Release Medium: A nonionic surfactant such as Solutol in a sodium acetate buffer (pH 4.2) is
used to simulate vaginal fluid.[4]

e Procedure:

o The IVR is placed in a known volume of the release medium at 37°C with constant
agitation.

o At predetermined time points, aliquots of the release medium are withdrawn for analysis.
o The withdrawn volume is replaced with fresh medium to maintain sink conditions.

e Analysis: The concentration of Miv-150 in the collected aliquots is measured by a suitable
analytical method, such as radioimmunoassay (RIA) or HPLC.[4][8]

Macaque Efficacy Studies (IVR and Gel)

Objective: To evaluate the protective efficacy of Miv-150 formulations against vaginal or rectal
simian-human immunodeficiency virus (SHIV-RT) challenge in a macaque model.

Methodology:

» Animal Model: Depo-Provera-treated female macaques were used to increase susceptibility
to infection.

e Product Administration:
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o Gel: A single dose or daily doses of Miv-150 gel were administered vaginally or rectally at
a specified time before viral challenge.[6]

o IVR: Miv-150-containing or placebo IVRs were inserted for a defined period (e.g., 24 hours
or 14 days) before challenge.[4]

» Viral Challenge: Animals were exposed to a high dose of SHIV-RT.[4][6]

e Follow-up and Analysis:
o Animals were monitored for 24 weeks for signs of infection.[4]
o Plasma samples were collected regularly to measure viral load (viral RNA copies).
o Infection status was confirmed by seroconversion and/or persistent viremia.

Mechanism of Action and Experimental Workflows

The following diagrams illustrate the mechanism of action of Miv-150 and the general
workflows for the described experiments.
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Miv-150 Mechanism of Action
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Caption: Miv-150 inhibits HIV-1 reverse transcriptase.
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Pharmacokinetic Study Workflow
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Caption: General workflow for pharmacokinetic studies.
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Macaque Efficacy Study Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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